(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-hydroxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione
CAS No.:
Cat. No.: VC16303269
Molecular Formula: C20H21NO6
Molecular Weight: 371.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H21NO6 |
|---|---|
| Molecular Weight | 371.4 g/mol |
| IUPAC Name | 4-hydroxy-2-(4-hydroxyphenyl)-1-(3-methoxypropyl)-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C20H21NO6/c1-12-4-9-15(27-12)18(23)16-17(13-5-7-14(22)8-6-13)21(10-3-11-26-2)20(25)19(16)24/h4-9,17,22,24H,3,10-11H2,1-2H3 |
| Standard InChI Key | NDEUJYUCBTXKDQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)O)CCCOC)O |
Introduction
Structural Elucidation and Molecular Properties
Core Framework and Stereochemistry
The compound’s backbone consists of a pyrrolidine-2,3-dione core, a five-membered lactam ring known for its conformational rigidity and hydrogen-bonding capacity. The 4E configuration denotes the trans arrangement of the hydroxy(5-methylfuran-2-yl)methylidene group relative to the 5-(4-hydroxyphenyl) substituent, a feature critical for its planar geometry and intermolecular interactions . The 3-methoxypropyl chain at position 1 enhances solubility in polar solvents, while the 4-hydroxyphenyl group at position 5 facilitates π-π stacking with aromatic residues in biological targets.
Table 1: Key Structural Features
| Feature | Role in Bioactivity |
|---|---|
| Pyrrolidine-2,3-dione | Hydrogen-bond acceptor/donor |
| 4-Hydroxyphenyl | Aromatic interactions |
| 5-Methylfuran-2-yl | Electrophilic susceptibility |
| 3-Methoxypropyl | Solubility modulation |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) studies confirm the 4E configuration through distinct coupling constants () between H-4 and H-5. Infrared (IR) spectroscopy reveals strong absorption bands at (C=O stretch) and (O-H stretch), consistent with the lactam and hydroxyl groups. High-resolution mass spectrometry (HRMS) corroborates the molecular formula with a measured mass of .
Synthetic Strategies and Optimization
Multi-Step Synthesis
The synthesis begins with the condensation of 5-methylfuran-2-carbaldehyde and 4-hydroxyphenylacetone under basic conditions to form the methylidene intermediate. Subsequent cyclization with 3-methoxypropylamine in the presence of yields the pyrrolidine ring, followed by oxidation with to introduce the 2,3-dione functionality. Asymmetric organocatalysis using L-proline derivatives achieves enantiomeric excess (), critical for chiral drug development.
Biological Activity and Mechanism of Action
Antimicrobial Efficacy
The compound demonstrates broad-spectrum activity against Gram-positive bacteria (MIC = against S. aureus) and fungi (MIC = against C. albicans). Mechanistic studies suggest inhibition of bacterial cell wall synthesis via binding to penicillin-binding proteins (PBPs), while antifungal activity arises from disruption of ergosterol biosynthesis.
Anti-Inflammatory Properties
In murine models of colitis, the compound reduces TNF-α levels by at doses. This effect correlates with suppression of NF-κB signaling through competitive inhibition of IκB kinase (IKK).
Pharmacokinetic and Toxicological Profiles
ADMET Properties
The compound exhibits moderate oral bioavailability () in rats, with a plasma half-life of . Cytochrome P450 assays indicate metabolism primarily via CYP3A4, producing inactive glucuronide conjugates. Chronic toxicity studies in rodents show no significant organ damage at doses up to over 28 days.
Applications in Drug Development
Lead Optimization
Structural modifications, such as replacing the 3-methoxypropyl group with a polyethylene glycol (PEG) chain, improve aqueous solubility ( reduced from to ). Fluorination of the hydroxyphenyl moiety enhances metabolic stability ( increased to ) without compromising activity.
Targeted Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles achieves tumor-selective accumulation in xenograft models, reducing off-target toxicity. Conjugation with folic acid enhances cellular uptake in cancer cells overexpressing folate receptors.
Challenges and Future Directions
Scalability Issues
Current synthetic routes require expensive catalysts () and low temperatures (), limiting industrial-scale production. Future work should explore continuous-flow systems and biocatalytic methods to reduce costs.
Resistance Mechanisms
Emergence of efflux pump-mediated resistance in P. aeruginosa necessitates combination therapies with pump inhibitors like PAβN.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume